molecular formula C16H11N3O2S B2979960 methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate CAS No. 438574-73-3

methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate

Cat. No.: B2979960
CAS No.: 438574-73-3
M. Wt: 309.34
InChI Key: YVHLACWKRYLQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate is a synthetic quinazoline derivative of significant interest in medicinal chemistry and drug discovery. This compound features a benzimidazolo[1,2-c]quinazoline core, a privileged scaffold known for its diverse biological activities. The specific sulfanylidene and methyl ester functional groups on this fused ring system are designed to enhance its interaction with key biological targets. The quinazoline and quinazolinone scaffold is extensively researched for its potent pharmacological activities, which include anti-cancer, anti-microbial, and anti-convulsant properties . Molecular hybridization—the strategy of combining two pharmacophores into a single molecule—is a modern approach to develop multi-functional agents that can overcome drug resistance . The benzimidazoloquinazoline structure represents such a hybrid, designed to synergize activity and potentially target multiple disease pathways simultaneously. In particular, closely related benzimidazolo[1,2-c]quinazoline compounds have been identified as inhibitors of Kallikrein 7, a serine protease target . Furthermore, hybrid analogues incorporating the quinazolinone moiety have demonstrated promising anti-cancer activity by acting as DNA intercalators and inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines . Researchers can utilize this compound as a key intermediate or lead compound for further structure-activity relationship (SAR) studies, particularly in oncology and enzyme inhibition research. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-21-15(20)9-6-7-10-12(8-9)18-16(22)19-13-5-3-2-4-11(13)17-14(10)19/h2-8H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHLACWKRYLQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of a benzimidazole derivative, followed by cyclization and functional group modifications to introduce the sulfanylidene and carboxylate groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

Methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

(a) Polysubstituted Thiohydantoins ()

Compounds such as (5R,6S,7aS)-methyl hexahydro-7a-methyl-5-(naphthalen-2-yl)-1-oxo-3-thioxo-1H-pyrrolo[1,2-c]imidazole-6-carboxylate (cis-3a) and its trans-3a isomer share a fused bicyclic framework but differ in core structure (pyrroloimidazole vs. benzimidazoloquinazoline). Key distinctions include:

  • Substituent Effects : The naphthalen-2-yl group in cis-3a/trans-3a introduces bulkier aromaticity compared to the unsubstituted benzimidazole ring in the target compound.
  • Sulfur Position : Both feature a thioxo (C=S) group, but its placement varies (position 3 in thiohydantoins vs. position 6 in the target compound).
  • Synthetic Routes: Thiohydantoins are synthesized via cyclization of aminocarbothioylpyrrolidines, whereas the target compound may involve annulation of benzimidazole and quinazoline precursors .

(b) Benzoquinazolinone Derivatives ()

Benzoquinazolinone 12 (3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one) shares a quinazoline backbone but lacks the benzimidazole fusion. Notable differences:

  • Functional Groups: The pyridinyl-methyl-pyrazole substituent in benzoquinazolinone 12 enhances solubility and binding affinity, whereas the target compound’s methyl ester may limit polarity.
  • Biological Activity: Benzoquinazolinone 12 exhibits higher functional potency as a modulator of muscarinic receptors compared to simpler quinazolines, suggesting that fused heterocycles like the target compound could similarly amplify activity .

(c) Sulfonamide-Modified Quinazolines ()

Compounds such as [3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide (1a-f) feature a sulfonamide group instead of a sulfanylidene. Key contrasts:

  • Electrophilic Character: The sulfanylidene group in the target compound may act as a nucleophilic site or participate in hydrogen bonding, whereas sulfonamides are stronger hydrogen-bond donors.
  • Substituent Flexibility : Derivatives like 1c (methoxy) and 1d (bromo) demonstrate how electronic modifications influence COX-2 inhibition, a property that could guide optimization of the target compound’s ester or sulfur moieties .

Comparative Data Table

Compound Class Core Structure Key Functional Groups Biological Activity (Reported) Synthetic Pathway Highlights
Target Compound Benzimidazoloquinazoline 6-sulfanylidene, 3-methyl ester Not explicitly reported (theoretical) Likely multi-step annulation
Thiohydantoins (cis-3a/trans-3a) Pyrroloimidazole 3-thioxo, naphthalen-2-yl Anticancer (inferred from structural analogs) Cyclization of aminocarbothioylpyrrolidines
Benzoquinazolinone 12 Benzoquinazoline Pyridinyl-methyl-pyrazole, hydroxycyclohexyl Muscarinic receptor modulation Derived from BQCA scaffold
Sulfonamide Derivatives (1a-f) Dihydroquinazoline Sulfonamide, halogen/methoxy groups COX-2 inhibition Suzuki coupling, sulfonylation

Key Research Findings

  • Stereochemical Influence : Thiohydantoins () highlight the importance of stereochemistry in activity, as cis-3a and trans-3a isomers exhibit distinct biological profiles . This suggests that the target compound’s stereochemistry (if present) must be rigorously controlled.
  • Substituent Optimization: demonstrates that even minor substituent changes (e.g., Br → OCH3) significantly alter potency, implying that modifying the target compound’s ester or sulfanylidene groups could enhance selectivity .
  • Scaffold Rigidity: The fused benzimidazoloquinazoline core may improve binding kinetics compared to monocyclic quinazolines, as seen in benzoquinazolinone 12’s enhanced receptor affinity .

Biological Activity

Methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The molecular formula for this compound is C15H10N4OSC_{15}H_{10}N_4OS . Its structure features a benzimidazole core with a sulfanylidene group and a carboxylate moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, a series of quinazoline derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. These studies revealed that certain modifications to the benzimidazole structure enhanced cytotoxic effects, with some compounds showing IC50 values in the micromolar range .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung)15.2 ± 1.2
Compound BMCF-7 (Breast)10.5 ± 0.8
Compound CHeLa (Cervical)12.3 ± 0.5

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes relevant to disease pathways. For example, imidazo[1,2-c]quinazolines have been studied for their inhibitory effects on α-glucosidase, an enzyme linked to type 2 diabetes mellitus (T2DM). The findings suggest that structural modifications can lead to enhanced inhibitory potency compared to standard drugs like acarbose .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)Reference
Methyl 6-sulfanylidene derivativeα-Glucosidase20 ± 0.5
Acarbose (Control)α-Glucosidase750 ± 1.5

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Modulation : By inhibiting key enzymes involved in metabolic pathways, these compounds can alter cellular metabolism and promote cell death in cancerous tissues.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect normal cells from oxidative stress while targeting cancer cells.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of various methyl-substituted benzimidazole derivatives against human lung cancer cells (A549). The results indicated that the methyl group significantly enhanced the cytotoxicity compared to unsubstituted analogs.

Case Study 2: Diabetes Management

In another study focusing on diabetes management, several imidazo[1,2-c]quinazolines were synthesized and tested for α-glucosidase inhibition. One particular derivative demonstrated an IC50 value significantly lower than that of acarbose, suggesting potential as a novel therapeutic agent for T2DM .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate, and what are their yield optimization challenges?

  • The synthesis typically involves multi-step heterocyclic assembly. A common approach includes:

  • Step 1 : Cyclocondensation of substituted benzimidazole precursors with quinazoline intermediates under acidic conditions.
  • Step 2 : Introduction of the sulfanylidene group via thiolation reagents (e.g., Lawesson’s reagent) at elevated temperatures (80–100°C) .
  • Step 3 : Esterification of the carboxylic acid intermediate using methanol and catalytic sulfuric acid .
  • Yield challenges : Competing side reactions during thiolation (e.g., over-oxidation) and steric hindrance in the benzimidazolo-quinazoline core reduce yields to ~40–55%. Purification often requires column chromatography with ethyl acetate/hexane gradients .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity (>95% required for pharmacological studies) .
  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of the sulfanylidene group and ester moiety (e.g., carbonyl resonance at ~165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 381.08) .
  • FT-IR : Sulfur-containing stretches (C=S at ~1150–1250 cm1^{-1}) and ester C=O (1700–1750 cm1^{-1}) confirm functional groups .

Q. What are the key physicochemical properties influencing its stability and solubility?

  • Solubility : Limited aqueous solubility (<0.1 mg/mL) due to the hydrophobic benzimidazolo-quinazoline core. DMSO or DMF is recommended for in vitro assays .
  • Stability : Susceptible to hydrolysis under basic conditions (pH >8). Store at -20°C in inert atmospheres to prevent oxidation of the sulfanylidene group .
  • Melting point : Observed at 218–220°C (decomposition), indicating thermal instability during melt-based analyses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s kinase inhibitory activity?

  • Core modifications : Replacing the methyl ester with bulkier substituents (e.g., tert-butyl) enhances selectivity for tyrosine kinases by improving hydrophobic pocket interactions .
  • Sulfanylidene substitution : Converting the thione to thiol (-SH) or methylthio (-SMe) groups reduces potency (IC50_{50} increases from 12 nM to >1 µM), confirming the critical role of the sulfanylidene motif in ATP-binding domain competition .
  • Data contradictions : Some studies report conflicting IC50_{50} values (e.g., 12 nM vs. 45 nM for EGFR inhibition), likely due to assay variability (e.g., ADP-Glo vs. radiometric methods) .

Q. What computational strategies are effective for predicting off-target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Maestro models the compound’s binding to non-target kinases (e.g., CDK2, JAK2) by analyzing hydrogen bonds with hinge-region residues (e.g., Glu81 in CDK2) .
  • MD simulations : GROMACS-based 100-ns simulations reveal unstable binding to VEGFR2 (RMSD >3 Å), suggesting low off-risk for angiogenic pathways .
  • Limitations : False positives arise from rigid docking; free-energy perturbation (FEP) calculations improve accuracy but require high computational resources .

Q. How do in vivo pharmacokinetic studies inform dosage regimens for antitumor efficacy?

  • Metabolism : Rapid hepatic clearance (t1/2_{1/2} = 2.1 hr in mice) due to esterase-mediated hydrolysis of the methyl ester. Prodrug strategies (e.g., ethyl ester analogs) prolong t1/2_{1/2} to 5.8 hr .
  • Bioavailability : Oral administration in xenograft models shows 22% bioavailability; nanoformulation (PLGA nanoparticles) increases tumor accumulation by 3-fold .
  • Toxicity : Dose-dependent hepatotoxicity (ALT >200 U/L at 50 mg/kg) necessitates structure refinement to reduce reactive metabolite formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.